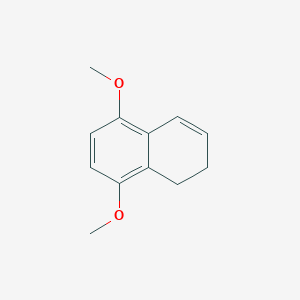
Pelitinib
Übersicht
Beschreibung
Pelitinib is a complex organic compound belonging to the aminoquinoline class. It is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as cyano, ethoxy, and dimethylamino groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 2-aminobenzonitrile to form the quinoline core. Subsequent reactions with dimethylamine and other reagents yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pelitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and N-oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pelitinib has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pelitinib involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide: Similar structure but with a pyridinylmethoxy group instead of fluoro.
3-chloro-4-fluoroaniline: A simpler compound used as a precursor in the synthesis.
Uniqueness
Pelitinib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H23ClFN5O2 |
|---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |
InChI-Schlüssel |
WVUNYSQLFKLYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethoxy-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B8805884.png)



![IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-](/img/structure/B8805924.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)


![5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8805949.png)
![Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)




